molecular formula C22H32N2O4 B12904789 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 64026-35-3

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Katalognummer: B12904789
CAS-Nummer: 64026-35-3
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: XKRVGIJKGDZDMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a decylcarbamoyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid and oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the decylcarbamoyl phenyl intermediate, which is then coupled with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid include other carbamoyl-substituted phenyl derivatives and pyrrolidine-based compounds. These compounds may share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for a wide range of applications and interactions that may not be possible with other similar compounds.

Eigenschaften

CAS-Nummer

64026-35-3

Molekularformel

C22H32N2O4

Molekulargewicht

388.5 g/mol

IUPAC-Name

1-[4-(decylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H32N2O4/c1-2-3-4-5-6-7-8-9-14-23-21(26)17-10-12-19(13-11-17)24-16-18(22(27)28)15-20(24)25/h10-13,18H,2-9,14-16H2,1H3,(H,23,26)(H,27,28)

InChI-Schlüssel

XKRVGIJKGDZDMS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCNC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.